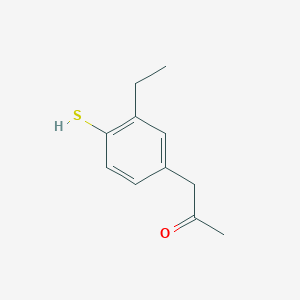
(2-(Carboxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Carboxymethyl)phenyl)hydrazine is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)hydrazine can be synthesized through the condensation reaction between benzaldehyde and β-alanine. The reaction involves the continuous shrinkage reaction between these two compounds . Another method involves the reaction of phenyl hydrazine with acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of diazotization, reduction, purification, and salification steps. For example, the preparation of 2-bromophenylhydrazine hydrochloride involves diazotization using concentrated hydrochloric acid, followed by reduction with zinc powder and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
Aplicaciones Científicas De Investigación
(2-(Carboxymethyl)phenyl)hydrazine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Used in the synthesis of indoles and as a reagent in sugar analysis.
2-Bromophenylhydrazine: Used as an intermediate in pharmaceutical synthesis.
Azo-Compounds: Used in the synthesis of heterocycles and as starting materials in various reactions.
Uniqueness
(2-(Carboxymethyl)phenyl)hydrazine is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable coordination compounds with metals and its use as a reducing agent make it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(2-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
Clave InChI |
WBIKCZHHCUBIFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)

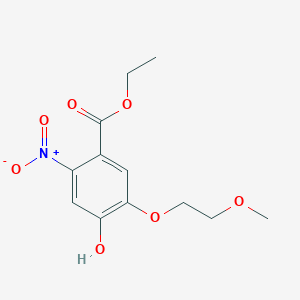
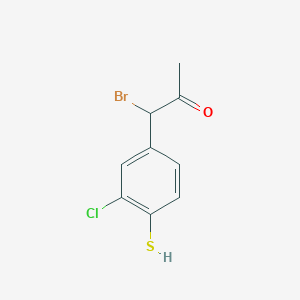


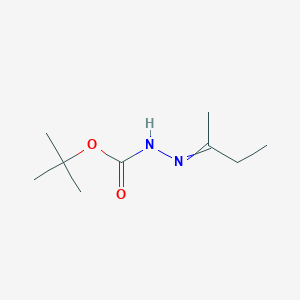
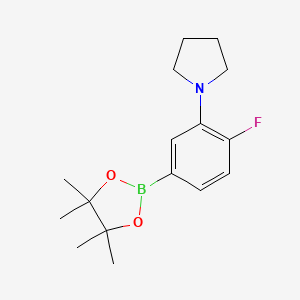

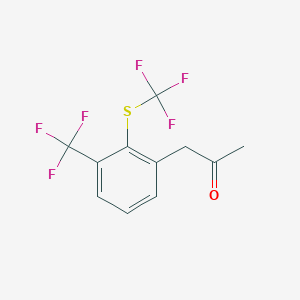
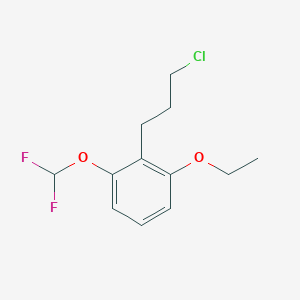
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
